molecular formula C11H12O3 B1625001 4-methoxy-2-prop-2-enoxybenzaldehyde CAS No. 71186-58-8

4-methoxy-2-prop-2-enoxybenzaldehyde

Cat. No.: B1625001
CAS No.: 71186-58-8
M. Wt: 192.21 g/mol
InChI Key: OKKOLCSGONNEPL-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 4-methoxy-2-prop-2-enoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antifungal and antimicrobial properties. It has been shown to inhibit the growth of certain fungal and bacterial strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antifungal agent. Its ability to disrupt cellular antioxidation systems in fungi makes it a promising candidate for the treatment of fungal infections .

Industry: this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma and flavor profile make it a valuable ingredient in the formulation of perfumes and food products.

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-prop-2-enoxybenzaldehyde can be achieved through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-2-prop-2-enoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methoxy-2-prop-2-enoxybenzaldehyde involves its interaction with cellular antioxidation systems. The compound acts as a redox-active agent, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption leads to oxidative stress and ultimately inhibits the growth of fungal and bacterial cells . The molecular targets of this compound include enzymes involved in the antioxidation pathways, such as superoxide dismutases and glutathione reductase .

Comparison with Similar Compounds

Uniqueness: 4-methoxy-2-prop-2-enoxybenzaldehyde is unique due to the presence of both the allyloxy and methoxy groups on the benzaldehyde ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

4-methoxy-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7-8H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKOLCSGONNEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444999
Record name 2-allyloxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71186-58-8
Record name 2-allyloxy-4-methoxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 g of 2-hydroxy-4-methoxybenzaldehyde in 2 liters of acetone add 79.5 ml of allyl bromide and then, gradually, 272 g of potassium carbonate. Heat at reflux for 4 hours and then filter; concentrate the filtrate in vacuo, take up the residue in 1 liter of dichloromethane and wash the solution with 1N sodium hydroxide solution and then with saturated sodium chloride solution. Dry over magnesium sulphate and concentrate in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
79.5 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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